molecular formula C17H23NO6 B1226632 (2S)-2-amino-5-oxo-5-phenylmethoxypentanoic acid;methyl 2-methylprop-2-enoate CAS No. 32799-40-9

(2S)-2-amino-5-oxo-5-phenylmethoxypentanoic acid;methyl 2-methylprop-2-enoate

Cat. No.: B1226632
CAS No.: 32799-40-9
M. Wt: 337.4 g/mol
InChI Key: KBGGVPIWNPZPJF-PPHPATTJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-amino-5-oxo-5-phenylmethoxypentanoic acid;methyl 2-methylprop-2-enoate is a complex organic compound that belongs to the class of amino acids and derivatives. This compound is characterized by its unique structure, which includes an amino group, a keto group, and a phenylmethoxy group attached to a pentanoic acid backbone. The presence of methyl 2-methylprop-2-enoate adds to its complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-5-oxo-5-phenylmethoxypentanoic acid;methyl 2-methylprop-2-enoate typically involves multi-step organic synthesis. One common approach is to start with the amino acid precursor, which undergoes a series of reactions including protection, oxidation, and esterification. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is crucial for monitoring the synthesis process and verifying the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-5-oxo-5-phenylmethoxypentanoic acid;methyl 2-methylprop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The keto group can be further oxidized to form carboxylic acids.

    Reduction: The keto group can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the keto group can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

(2S)-2-amino-5-oxo-5-phenylmethoxypentanoic acid;methyl 2-methylprop-2-enoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S)-2-amino-5-oxo-5-phenylmethoxypentanoic acid;methyl 2-methylprop-2-enoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors to modulate cellular signaling pathways. The exact mechanism depends on the specific biological context and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    Glutamine and Derivatives: These compounds share structural similarities with (2S)-2-amino-5-oxo-5-phenylmethoxypentanoic acid;methyl 2-methylprop-2-enoate, particularly in the presence of amino and keto groups.

    Phenylmethoxy Compounds: Compounds with phenylmethoxy groups exhibit similar reactivity and can undergo similar chemical transformations.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering opportunities for the development of new materials and therapeutic agents.

Properties

CAS No.

32799-40-9

Molecular Formula

C17H23NO6

Molecular Weight

337.4 g/mol

IUPAC Name

(2S)-2-amino-5-oxo-5-phenylmethoxypentanoic acid;methyl 2-methylprop-2-enoate

InChI

InChI=1S/C12H15NO4.C5H8O2/c13-10(12(15)16)6-7-11(14)17-8-9-4-2-1-3-5-9;1-4(2)5(6)7-3/h1-5,10H,6-8,13H2,(H,15,16);1H2,2-3H3/t10-;/m0./s1

InChI Key

KBGGVPIWNPZPJF-PPHPATTJSA-N

Isomeric SMILES

CC(=C)C(=O)OC.C1=CC=C(C=C1)COC(=O)CC[C@@H](C(=O)O)N

SMILES

CC(=C)C(=O)OC.C1=CC=C(C=C1)COC(=O)CCC(C(=O)O)N

Canonical SMILES

CC(=C)C(=O)OC.C1=CC=C(C=C1)COC(=O)CCC(C(=O)O)N

Synonyms

PMMA-P-Glu-OBzl
poly(methyl methacrylate)-poly(gamma-benzylglutamate) copolyme

Origin of Product

United States

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